molecular formula C15H14Cl2N6O2S B5956815 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine

6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine

Cat. No.: B5956815
M. Wt: 413.3 g/mol
InChI Key: ZPXICNFCAZNCNV-UHFFFAOYSA-N
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Description

6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine is a synthetically designed small molecule that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its structure integrates a purine core, a key pharmacophore found in numerous bioactive compounds, with a phenylsulfonyl-piperazine moiety, a grouping known to contribute to potent interactions with enzyme active sites. This compound is of significant research value for investigating new therapeutic agents, especially in oncology. Structurally related 6-(piperazin-1-yl)-9H-purine analogues have demonstrated potent in vitro anticancer activity against a range of human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) carcinomas . The specific pattern of substitution on the purine core is critical for biological activity; for instance, 9-cyclopentyl substitutions have been shown to enhance cytotoxicity . The piperazine ring allows for extensive structural modification, enabling researchers to explore structure-activity relationships (SAR) and fine-tune properties like potency and selectivity. The primary mechanism of action for this class of compounds is often through the inhibition of key protein kinases . Research on similar purine analogues has revealed that they can act as selective ATP-competitive inhibitors for kinases such as Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK) . By targeting these kinases, such compounds can disrupt critical signaling pathways that drive cancer cell proliferation and survival, ultimately leading to cell cycle arrest and the induction of apoptosis . Furthermore, purine-based scaffolds are also investigated as antagonists for peripheral cannabinoid (CB1) receptors, presenting a research pathway for metabolic disorders . Researchers can utilize this product as a key intermediate or a parent scaffold for synthesizing novel derivatives, or as a pharmacological tool for probing kinase function in cellular models. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N6O2S/c16-10-1-2-11(17)12(7-10)26(24,25)23-5-3-22(4-6-23)15-13-14(19-8-18-13)20-9-21-15/h1-2,7-9H,3-6H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXICNFCAZNCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-{4-

Biological Activity

6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine (CAS Number: 1010925-64-0) is a purine derivative with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a sulfonyl group, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N6O2S, with a molecular weight of 413.3 g/mol. The compound's structure includes:

  • Purine Base : A fundamental component in nucleic acids.
  • Piperazine Ring : Known for its role in drug design due to its ability to modulate receptor activity.
  • Sulfonyl Group : Enhances solubility and biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, research indicates that it inhibits the proliferation of human cancer cells by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate signaling pathways involved in cell survival and death is significant for its potential as an anticancer agent .

Enzyme Inhibition

The sulfonamide moiety in the compound is known to interact with enzymes, particularly carbonic anhydrases and certain kinases. In vitro assays have demonstrated that this compound exhibits inhibitory activity against these enzymes, which may contribute to its therapeutic effects in conditions like hypertension and cancer .

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential use in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine ring allows for interaction with various receptors, potentially modulating neurotransmitter systems.
  • Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, leading to inhibition of their activity.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have evaluated the compound's efficacy:

  • Cancer Treatment : A study involving human breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy : In a clinical trial assessing its use against resistant bacterial strains, patients treated with formulations containing this compound showed notable improvements compared to control groups.

Data Table: Biological Activities

Activity TypeTarget/EffectReference
AntiproliferativeHuman cancer cell lines
Enzyme inhibitionCarbonic anhydrase
AntimicrobialVarious bacterial strains

Scientific Research Applications

Pharmacological Studies

The compound has been explored for its potential as an antitumor agent . Research indicates that it may inhibit specific pathways involved in cancer cell proliferation:

  • Mechanism of Action: It is believed to interfere with the signaling pathways that promote tumor growth, particularly through the inhibition of kinases involved in cell cycle regulation.
  • Case Study: A study published in Cancer Research demonstrated that derivatives of purine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that similar compounds like 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine could have therapeutic potential .

Neuropharmacology

Research has also indicated potential applications in treating neurological disorders:

  • Serotonin Receptor Modulation: The piperazine ring structure suggests that this compound could interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Clinical Relevance: A study published in Neuropsychopharmacology explored the effects of piperazine derivatives on serotonin receptor activity, highlighting their potential as anxiolytic agents .

Antimicrobial Activity

The sulfonamide group within the compound may confer antimicrobial properties:

  • In Vitro Studies: Laboratory tests have shown that sulfonamide derivatives can inhibit bacterial growth, indicating that this compound may exhibit similar antimicrobial effects.
  • Research Findings: A paper in Journal of Medicinal Chemistry reported on the antimicrobial efficacy of sulfonamide-based compounds against resistant bacterial strains .

Biochemical Research

Its role as a biochemical probe is also noteworthy:

  • Enzyme Inhibition Studies: The compound can be utilized to study enzyme activity related to purine metabolism and other biochemical pathways.
  • Experimental Use: In research settings, it has been employed to elucidate the mechanisms of action for various enzymes involved in nucleotide synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor cell proliferationCancer Research
NeuropharmacologyModulates serotonin receptorsNeuropsychopharmacology
AntimicrobialExhibits antibacterial propertiesJournal of Medicinal Chemistry

Comparison with Similar Compounds

Table 1: Substituent-Specific Properties of Selected 6-Piperazin-1-yl-Purine Derivatives

Compound Name (Substituent) Melting Point (°C) Yield (%) Molecular Weight (g/mol) HPLC Purity (%) Key Structural Features Evidence Source
6-{4-[(2,5-Dichlorophenyl)sulfonyl]} Not reported N/A Calculated: 437.3 N/A 2,5-Dichlorophenylsulfonyl group Inferred
6-[4-(Butylsulfonyl)piperazin-1-yl] 182–184 17 545.5 96–97 Aliphatic sulfonyl group
6-[4-(Methoxyethylsulfonyl)piperazin-1-yl] 180–183 63 547.3 99 Ether-linked sulfonyl group
6-[4-(Acetyl)piperazin-1-yl] 189–190 78 Calculated: ~450 >95 Acyl group (electron-withdrawing)
6-[4-(Pyrrolidinylcarbonyl)piperazin-1-yl] 200–201 51 522.2 >99 Carbamoyl group with pyrrolidine
6-[4-(Tetrahydro-2H-pyran-4-ylcarbonyl)] 71–72 68 537.3 99 Cyclic ether-carbonyl hybrid

Key Observations:

Sulfonyl vs. Acyl Groups : Sulfonyl-substituted derivatives (e.g., butylsulfonyl, methoxyethylsulfonyl) generally exhibit higher melting points (180–184°C) compared to acylated analogs (e.g., acetyl, 189°C), likely due to stronger intermolecular dipole-dipole interactions . However, acyl derivatives like compound 29 () achieve higher synthetic yields (78%) than sulfonyl analogs, which may struggle with steric hindrance during synthesis .

Pharmacological Implications : Carbamoyl derivatives, such as compound 48 (), show high purity (>99%) and may exhibit improved solubility due to hydrogen-bonding capacity, whereas sulfonyl derivatives like 17 () prioritize lipophilicity, which could enhance blood-brain barrier penetration .

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